Gusperimus trihydrochloride, (R)-
Description
Chemical and Structural Properties Gusperimus trihydrochloride, (R)-, is a synthetic derivative of the antitumor antibiotic spergualin, with the molecular formula C₁₇H₄₀Cl₃N₇O₃ and a molecular weight of 496.9 g/mol . It exists as a white crystalline powder, freely soluble in water (1 g/mL), and is supplied as a lyophilized sterile powder for injection (50 mg/vial) . The compound contains a chiral center, and the (R)-enantiomer is pharmacologically inactive compared to the active (S)-form, which mediates immunosuppressive effects .
Mechanism of Action
Gusperimus (as a racemic mixture) inhibits interleukin-2 (IL-2)-stimulated T-cell proliferation and suppresses Th1 polarization, reducing interferon-gamma (IFN-γ) secretion . Preclinical studies suggest it also inhibits tumor cell proliferation and extends graft survival in transplant models when combined with cyclosporine or prednisone .
Pharmacokinetics and Safety The (R)-enantiomer exhibits low oral bioavailability, necessitating parenteral administration. Acute toxicity studies in mice report an LD₅₀ of 35–40 mg/kg (intravenous or intraperitoneal) for the (R)-form .
Properties
IUPAC Name |
N-[(1R)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UFRNLTNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220442-79-5 | |
| Record name | Gusperimus trihydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220442795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GUSPERIMUS TRIHYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90471621Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Key Intermediates
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of BOC-protected 4-aminobutanol | Collins reagent | Formation of aldehyde intermediate |
| 2 | Wittig reaction with ylide from 3-triphenylphosphonium propionic acid and lithium hexamethyldisilazane | Condensation | Chain-extended acid |
| 3 | Activation of acid to N-hydroxysuccinimide ester | NHS, coupling agents | Activated ester intermediate |
| 4 | Ammonia displacement and BOC deprotection | Acidic conditions | Aminoamide intermediate |
| 5 | Guanidine formation via amidine exchange | 1-amidino-3,5-dimethylpyrazole | Guanidine-containing intermediate |
| 6 | Catalytic hydrogenation | Hydrogenation catalyst | Saturated guanidino-amide |
This sequence leads to an intermediate that can react with glyoxilamide derived from spermidine to form Gusperimus through carbinolamine formation.
Final Coupling and Salt Formation
- The aminoamide intermediate reacts with glyoxilamide (from spermidine) to displace hydroxyl groups, forming the carbinolamine structure characteristic of Gusperimus.
- The compound is then converted into its trihydrochloride salt form to enhance stability and solubility, typically by treatment with hydrochloric acid.
Purification and Crystallization
The final Gusperimus trihydrochloride is purified and crystallized to obtain a pharmaceutically acceptable form with defined crystalline properties.
The crystallization step is critical for obtaining stable crystalline forms, with the β-form crystals favored by high ethanol concentrations during crystallization.
Detailed Reaction Conditions and Yields
| Reaction Stage | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Aminoamide formation | Acid-catalyzed dehydration condensation at 60°C for 8 hours | ~45% isolated yield | Controlled temperature and acid concentration critical |
| Purification | Ion-exchange and gel filtration | Purity > 98% | Ensures removal of side products |
| Crystallization | Ethanol concentration 85-99.5%, room temperature | Crystalline powder obtained | Choice of solvent affects crystal form |
Research Findings and Analytical Data
- X-ray Powder Diffraction : Distinct patterns for α- and β-forms of Gusperimus trihydrochloride crystals confirm polymorphism, impacting solubility and bioavailability.
- Spectroscopic Analysis : Fourier transform infrared spectroscopy (FTIR) confirms functional groups and salt formation.
- Molecular Characterization : SMILES and InChI codes provide structural confirmation; molecular weight and formula consistent with trihydrochloride salt.
Summary Table of Preparation Workflow
| Stage | Key Reagents | Reaction Type | Product | Purification | Notes |
|---|---|---|---|---|---|
| 1 | BOC-4-aminobutanol, Collins reagent | Oxidation | Aldehyde intermediate | - | Sensitive to moisture |
| 2 | 3-triphenylphosphonium propionic acid ylide | Wittig condensation | Chain-extended acid | - | Requires inert atmosphere |
| 3 | NHS, coupling agents | Ester activation | NHS ester | - | Reactive intermediate |
| 4 | Ammonia, acid | Amide formation, BOC deprotection | Aminoamide | - | Acidic conditions for deprotection |
| 5 | 1-amidino-3,5-dimethylpyrazole | Guanidine exchange | Guanidine intermediate | - | Catalytic hydrogenation follows |
| 6 | Hydrogen catalyst | Saturation | Saturated guanidino-amide | - | Hydrogenation under controlled pressure |
| 7 | Glyoxilamide from spermidine | Carbinolamine formation | Gusperimus | Ion-exchange chromatography, gel filtration | Final product |
| 8 | HCl treatment | Salt formation | Gusperimus trihydrochloride | Crystallization in ethanol-water | Produces α- or β-crystals |
Chemical Reactions Analysis
Types of Reactions
Gusperimus trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gusperimus trihydrochloride. These derivatives may exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Gusperimus trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of immunosuppressive agents on chemical reactions and molecular interactions.
Biology: It is used to investigate the mechanisms of T cell maturation and the role of HSP70 inhibitors in cellular processes.
Industry: It is used in the development of new immunosuppressive drugs and therapeutic agents.
Mechanism of Action
Gusperimus trihydrochloride exerts its effects by binding to a regulatory C-terminal motif on heat shock proteins Hsc70 and Hsp90. This binding reduces the nuclear translocation of the nuclear factor κB (NF-κB) transcription factor, inhibiting the proliferation and activation of T cells, B cells, monocytes, and dendritic cells . Additionally, it inhibits Akt kinase, affecting cellular survival, cell cycle, and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Toxicity: The (R)-enantiomer has a higher LD₅₀ (35–40 mg/kg) in mice compared to the racemic mixture (25–50 mg/kg), suggesting reduced acute toxicity despite inactivity .
Comparison with Spergualin Derivatives Gusperimus trihydrochloride retains spergualin’s immunomodulatory properties but with reduced cytotoxicity due to structural modifications (e.g., deoxygenation at C15) .
Herbimycin A Contrast Herbimycin A, another antibiotic-derived compound, inhibits Src kinases and Hsp90, impairing cancer cell recovery from stress. Unlike gusperimus, it lacks immunosuppressive applications .
Table 2: Pharmacokinetic and Stability Profiles
Critical Analysis and Limitations
- Its role in drug degradation pathways (e.g., hydrolytic cleavage at the chiral center) requires further investigation .
- Comparative Efficacy : While gusperimus shows promise in autoimmune diseases, 15-deoxyspergualin and Herbimycin A have broader oncological applications but face stability or toxicity barriers .
Biological Activity
Gusperimus trihydrochloride, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent primarily used to inhibit T cell maturation and function. Its biological activity is of significant interest due to its potential therapeutic applications in various hyperreactive inflammatory diseases and conditions requiring immunosuppression.
Gusperimus functions by inhibiting interleukin-2 (IL-2)-stimulated T cell maturation, particularly affecting the transition of naive CD4 T cells into effector T cells. This inhibition is crucial for controlling immune responses in conditions such as autoimmune diseases and transplant rejection. The compound's unique mechanism involves modulation of the heat shock protein 70 (HSP70) pathway, which is essential for protein folding and cellular stress responses.
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| T Cell Maturation | Inhibits IL-2 stimulated maturation, preventing growth of activated naive CD4 T cells. |
| Autoimmune Diseases | Potential treatment for conditions like rheumatoid arthritis, lupus erythematosus, and multiple sclerosis. |
| Transplant Rejection | Used to prevent graft-versus-host disease and transplant rejection. |
| Neurological Disorders | Proposed benefits in amyotrophic lateral sclerosis (ALS) with anecdotal evidence but lacking controlled studies. |
Clinical Applications
- Autoimmune Disorders : Gusperimus has shown promise in treating autoimmune diseases, with case studies indicating effective responses in patients resistant to conventional therapies.
- Transplantation : The drug's immunosuppressive properties make it a candidate for preventing transplant rejection, as noted in various clinical reports.
- Neurological Conditions : While there are anecdotal reports suggesting benefits in ALS patients, comprehensive clinical trials are needed to establish efficacy.
Case Studies
- A study involving patients with granulomatosis with polyangiitis demonstrated significant improvement when treated with Gusperimus after failing other treatments .
- Anecdotal evidence from multiple sclerosis patients indicates varied responses, highlighting the need for further research to understand its full potential and risks .
Side Effects and Safety Profile
Gusperimus is associated with several side effects, including:
- Dysgeusia (altered taste sensation)
- Drug-induced leukopenia
- Increased susceptibility to infections
Long-term risks related to malignancies are not yet fully understood but warrant caution similar to other potent immunosuppressants .
Comparison with Similar Compounds
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Spergualin | HSP70 inhibition | Antitumor activity |
| Ciclosporin | Calcineurin inhibition | Organ transplantation |
| Tacrolimus | Calcineurin inhibition | Organ transplantation |
Gusperimus stands out due to its specific targeting of T cell maturation pathways, offering a more tailored approach compared to broader immunosuppressive agents like ciclosporin and tacrolimus.
Future Directions
Research is ongoing to explore additional therapeutic applications of Gusperimus beyond autoimmune disorders and transplant rejection. Investigations into its potential role in treating other inflammatory conditions and neurological disorders may yield new insights into its utility.
Q & A
Q. What are the key structural features of (R)-gusperimus trihydrochloride that contribute to its immunomodulatory activity?
The compound’s activity arises from its guanidinoheptanamide backbone and stereospecific (R)-configuration, which enables binding to intracellular targets like Hsc70 and modulates T-cell signaling pathways. Synthesis involves coupling L-arginine derivatives with aminopropylamino butylcarbamoyl intermediates under controlled pH conditions (4.9–5.5) to preserve stereochemical integrity . The trihydrochloride salt enhances solubility (50 mg/mL in water), critical for in vitro assays .
Q. How should (R)-gusperimus trihydrochloride be stored to ensure stability in laboratory settings?
Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions are stable for ≤48 hours at 4°C. Avoid freeze-thaw cycles due to its hygroscopic nature, which can degrade the compound and alter bioactivity .
Q. What experimental models are recommended for preliminary screening of its immunosuppressive effects?
Use in vitro T-cell proliferation assays with IL-2 stimulation (e.g., murine splenocytes or human PBMCs) and measure inhibition of IFN-γ secretion via ELISA. For in vivo validation, murine models of graft-versus-host disease (GVHD) or autoimmune encephalomyelitis are standard, with dosages calibrated to 25–50 mg/kg (intraperitoneal) based on LD50 data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antiviral efficacy of (R)-gusperimus trihydrochloride against Chandipura virus (CHPV)?
Discrepancies arise from variations in viral isolate virulence (e.g., GenBank KF570390 vs. historical strains) and host immune status. Design studies using standardized RT-PCR protocols (targeting 527 bp CHPV sequences) and age-stratified animal cohorts to account for immune maturation differences. Include neutralizing antibody titers to differentiate direct antiviral vs. immunomodulatory effects .
Q. What methodologies optimize the analysis of TCR Vβ repertoire changes induced by (R)-gusperimus trihydrochloride?
Combine flow cytometry (e.g., anti-Vβ monoclonal antibodies) with spectratyping to quantify clonal expansion. For pediatric cohorts, stratify by age (0–2, 3–6, and 6–18 years) to control for thymic output variability. Normalize data against healthy controls using Z-score analysis to identify statistically significant TCR skewing .
Q. What strategies improve the bioavailability of (R)-gusperimus trihydrochloride in pharmacokinetic studies?
Modify the formulation using PEGylated nanoparticles or liposomal encapsulation to bypass rapid renal clearance (t1/2 ~2 hours in mice). Monitor plasma concentrations via LC-MS/MS with a lower detection limit of 0.1 ng/mL. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to reduce metabolic degradation .
Q. How can researchers differentiate between on-target and off-target immunosuppressive effects in complex models?
Use CRISPR/Cas9-edited Hsc70 knockout cell lines to isolate mechanism-specific effects. Pair with phosphoproteomics to map downstream signaling nodes (e.g., NF-κB, JAK/STAT). Validate findings in conditional knockout mice to confirm target engagement in vivo .
Q. What experimental designs mitigate toxicity risks in high-dose studies?
Pre-screen for renal impairment using serum creatinine and BUN levels, as the compound accumulates in proximal tubules. Employ staggered dosing (e.g., 10 mg/kg/day for 5 days, followed by a 2-day washout) to minimize acute tubular necrosis. Include histopathological analysis of liver and kidney tissues in endpoint assessments .
Methodological Resources
- Structural Analysis : X-ray crystallography (PDB ID: pending) and NMR (refer to CAS 85468-01-5 for spectral data) .
- Toxicity Profiling : Acute toxicity LD50 ranges (25–50 mg/kg in mice) from OECD Guideline 423-compliant studies .
- Data Reprodubility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw spectratyping data in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
